3,5-二甲氧基-1,2-噻唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

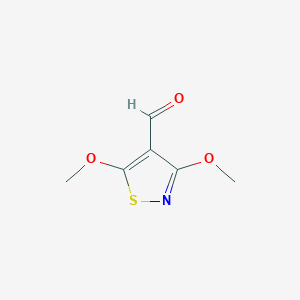

The compound of interest, 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde, is a chemical that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in the ring. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural features have been synthesized and analyzed, offering insights into the potential characteristics of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde.

Synthesis Analysis

The synthesis of related heterocyclic carbaldehydes has been reported in the literature. For instance, N-unsubstituted 1,2,4-triazole-3-carbaldehydes were prepared through acid hydrolysis of their acetals . Similarly, 1,2,3-thiadiazole-5-carbaldehydes were synthesized via monobromination and subsequent treatment with sodium azide . These methods suggest that the synthesis of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde could potentially involve strategic functionalization of the thiazole ring followed by the introduction of the aldehyde group.

Molecular Structure Analysis

The molecular structure of heterocyclic carbaldehydes can exhibit interesting features such as dimerization in the solid state, as seen with 1,2,4-triazole-3-carbaldehydes with aryl substituents . The presence of electron-donating methoxy groups in 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde would likely influence its electronic structure and reactivity. The molecular structure and order of related compounds, such as dimethoxycarbazoles, have been elucidated using X-ray crystallography, which could be a useful technique for analyzing 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde as well .

Chemical Reactions Analysis

The reactivity of heterocyclic carbaldehydes with various nucleophiles has been explored. For example, 1,2,3-thiadiazole-4-carbaldehyde was used in the synthesis of compounds suitable for the extraction of α-amino acids . The reactivity of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines and hydrazines has also been studied, leading to the formation of triazole derivatives . These studies indicate that 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde could potentially undergo similar nucleophilic reactions, forming a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbaldehydes can vary widely depending on their substitution patterns. For example, the presence of methoxy groups can affect the polarity and thermal stability of the compounds . The solid-state structures, glass transition temperatures, and thermal stabilities of dimethoxycarbazoles have been reported, which could provide a comparative basis for predicting the properties of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde . Additionally, the electronic properties such as dipole moments and charge-transporting properties can be influenced by the molecular structure, as seen in the comparative analysis of isomeric dimethoxycarbazoles .

科学研究应用

各种药物和生物活性剂的开发

噻唑部分存在于3,5-二甲氧基-1,2-噻唑-4-甲醛中,一直是化学领域重要的杂环 . 含有噻唑环的分子进入生理系统后,行为不可预测,会以不同的方式重置系统 . 这些分子可以激活/停止生物化学途径和酶,或刺激/阻断生物系统中的受体 .

5-(2-氨基-5-甲基噻唑-4-基)-1,3,4-恶二唑-2-硫醇类似物的合成

通过在乙醇中使4-溴-3-氧代戊酸乙酯与硫脲反应,产生了一组新的5-(2-氨基-5-甲基噻唑-4-基)-1,3,4-恶二唑-2-硫醇类似物 . 3,5-二甲氧基-1,2-噻唑-4-甲醛可能成为该领域的一个潜在应用方向。

抗癌剂

文献报道了1,3,4-噻二唑衍生物,它们可被视为潜在的抗癌剂 . 这些化合物能够破坏与DNA复制相关的过程 . 这使得它们能够抑制细菌和癌细胞的复制 .

腐蚀抑制剂

用铜制成的工作电极作为研究腐蚀行为的基底,在有和没有DMPTS抑制剂的情况下进行 . 这表明3,5-二甲氧基-1,2-噻唑-4-甲醛可能用作腐蚀抑制剂。

2-氮杂环丁酮的合成

CDMT是一种高效且方便的试剂,可在温和条件下从亚胺和羧酸一步合成2-氮杂环丁酮 . 3,5-二甲氧基-1,2-噻唑-4-甲醛可能成为该领域的一个潜在应用方向。

立体选择性合成

金属催化的1,2-的立体选择性和无保护基合成 . 这表明3,5-二甲氧基-1,2-噻唑-4-甲醛可能用在立体选择性合成中。

作用机制

Target of Action

Thiazoles and indoles, the classes of compounds that “3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde” belongs to, are known to interact with a variety of biological targets. For instance, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of thiazoles and indoles can vary widely depending on their specific structures and the biological targets they interact with. For example, some indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Thiazoles and indoles can affect a range of biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Result of Action

Compounds containing thiazole and indole moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

属性

IUPAC Name |

3,5-dimethoxy-1,2-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-9-5-4(3-8)6(10-2)11-7-5/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVLMVMAURBUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)

![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)

![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)

![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)

![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)